molecular formula C7H5ClO3 B042332 4-Chloro-3-hydroxybenzoic acid CAS No. 34113-69-4

4-Chloro-3-hydroxybenzoic acid

Cat. No. B042332
CAS RN: 34113-69-4
M. Wt: 172.56 g/mol
InChI Key: SCPUNJAMWFAYED-UHFFFAOYSA-N
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Patent
US08063099B2

Procedure details

A solution of 4-chloro-3-hydroxy-benzoic acid (29.3 mmol) in EtOH (110 mL) is treated with conc. sulfuric acid (23.6 mL) and heated to reflux for 16 h. Water (600 mL), NaHCO3 (100 g) and ether (300 mL) are added successively, the layers are separated and the aq. layer is extracted twice with ether. The combined organic layers are washed twice with brine, dried over MgSO4 and concentrated in vacuo to give the desired product which is used without further purification.
Quantity
29.3 mmol
Type
reactant
Reaction Step One
Quantity
23.6 mL
Type
reactant
Reaction Step One
Name
Quantity
110 mL
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][C:3]=1[OH:11].S(=O)(=O)(O)O.O.C([O-])(O)=O.[Na+].[CH3:23][CH2:24]O>CCOCC>[CH2:23]([O:7][C:6](=[O:8])[C:5]1[CH:9]=[CH:10][C:2]([Cl:1])=[C:3]([OH:11])[CH:4]=1)[CH3:24] |f:3.4|

Inputs

Step One
Name
Quantity
29.3 mmol
Type
reactant
Smiles
ClC1=C(C=C(C(=O)O)C=C1)O
Name
Quantity
23.6 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
110 mL
Type
reactant
Smiles
CCO
Step Two
Name
Quantity
600 mL
Type
reactant
Smiles
O
Name
Quantity
100 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
300 mL
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
the layers are separated
EXTRACTION
Type
EXTRACTION
Details
the aq. layer is extracted twice with ether
WASH
Type
WASH
Details
The combined organic layers are washed twice with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C1=CC(=C(C=C1)Cl)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.